physicochemical properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
physicochemical properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Authored by a Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The quinoline-4-carboxylic acid moiety, in particular, is a privileged structure found in numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of the predicted physicochemical properties of a specific derivative, 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. While experimental data for this exact molecule is not extensively published, this document, intended for researchers, scientists, and drug development professionals, synthesizes information from structurally related compounds and fundamental chemical principles to offer a robust profile. Understanding these properties is critical for predicting the molecule's pharmacokinetic behavior (ADME: Absorption, Distribution, Metabolism, and Excretion) and for guiding its potential development as a therapeutic agent or a molecular probe.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation for interpreting its chemical behavior and biological activity.
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IUPAC Name: 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
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Molecular Formula: C₁₆H₁₀BrNO₃
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Molecular Weight: 344.16 g/mol
The structure comprises a quinoline core, which is a bicyclic aromatic heterocycle. It is substituted at position 6 with a bromine atom, at position 2 with a 4-hydroxyphenyl group, and at position 4 with a carboxylic acid. The presence of both hydrogen-bond donors (carboxylic acid and phenol) and acceptors (carboxylic acid, phenol, and quinoline nitrogen) suggests complex intermolecular interactions influencing its solid-state and solution properties.
Caption: Chemical structure of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes the predicted properties for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid.
| Property | Predicted Value/Observation | Rationale/Comments |
| Appearance | White to off-white or pale yellow solid | Based on related quinoline carboxylic acids. |
| Melting Point | >250 °C (Decomposition likely) | The rigid, planar aromatic structure and potential for strong intermolecular hydrogen bonding via the carboxylic acid and phenolic hydroxyl groups suggest a high melting point. Many similar quinoline derivatives exhibit high melting points. |
| Solubility | Poorly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alkaline aqueous solutions. | The large, hydrophobic quinoline and phenyl rings reduce aqueous solubility. The polar carboxylic acid and hydroxyl groups provide some polarity. Solubility is expected to increase significantly in basic solutions due to the deprotonation of the acidic functional groups to form more soluble salts. |
| pKa₁ (Carboxylic Acid) | ~ 4.0 - 5.0 | The carboxylic acid is the most acidic proton. Its pKa is influenced by the electron-withdrawing nature of the quinoline ring system. |
| pKa₂ (Phenolic Hydroxyl) | ~ 9.0 - 10.0 | The phenolic hydroxyl group is weakly acidic. Its pKa is expected to be in the typical range for phenols. |
| LogP (Octanol-Water Partition Coefficient) | ~ 3.5 - 4.5 (Calculated) | The molecule has significant hydrophobic character from the fused aromatic rings and the bromo-substituent, which is balanced by the polar carboxylic acid and hydroxyl groups. The calculated XLogP3 for the similar compound 6-Bromo-2-hydroxyquinoline-4-carboxylic acid is 1.3[3], suggesting our target molecule with an additional phenyl ring will be significantly more lipophilic. |
Spectroscopic Profile (Predicted)
For structural confirmation and quality control, a combination of spectroscopic techniques is essential. The following are the expected spectral characteristics:
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¹H NMR: Aromatic protons on the quinoline and phenyl rings would appear in the downfield region (typically 7.0-9.0 ppm). The chemical shifts will be influenced by the positions of the substituents. The acidic protons of the carboxylic acid and phenol may be broad or exchangeable, often appearing at >10 ppm, and their visibility can depend on the solvent used.
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¹³C NMR: Aromatic carbons would resonate in the range of 110-160 ppm. The carbonyl carbon of the carboxylic acid would be further downfield (>165 ppm).
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), O-H stretch from the phenol (around 3200-3600 cm⁻¹), and C=C/C=N stretching vibrations from the aromatic rings (around 1450-1620 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern for the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocols for Physicochemical Characterization
To empirically determine the key physicochemical parameters, standardized experimental protocols are necessary. The following sections detail robust methodologies for determining solubility, pKa, and LogP.
Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Caption: Workflow for Shake-Flask Solubility Measurement.
Step-by-Step Protocol:
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Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
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Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. The excess is to ensure that a saturated solution is achieved.
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Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This time is necessary to ensure the system reaches equilibrium between the solid and dissolved states.
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Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. Further separate the solid from the solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Accurately dilute a sample of the clear supernatant and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Calculation: Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from known concentrations of the compound.
Causality and Trustworthiness: The extended equilibration time ensures that the measured solubility is the true thermodynamic solubility, not a kinetically trapped supersaturated state. Using HPLC for quantification provides high specificity and sensitivity, ensuring that only the compound of interest is measured, and not any impurities or degradation products.
pKa Determination (Potentiometric Titration)
This method directly measures the pH changes of a solution of the compound upon addition of a titrant.
Step-by-Step Protocol:
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent mixture (e.g., water/methanol or water/DMSO) if the aqueous solubility is low.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette for precise titrant delivery.
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Acidic Titration: Start by titrating the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first inflection point corresponds to the neutralization of the carboxylic acid, and the second (if observable) to the neutralization of the phenolic hydroxyl group.
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Software Analysis: Use specialized software to calculate the derivative of the titration curve (dpH/dV) to accurately determine the equivalence points and subsequently the pKa values.
Expertise and Rationale: Potentiometric titration is a fundamental and direct method for pKa determination. The choice of a co-solvent is critical and must be carefully considered, as it can slightly shift the apparent pKa values. Reporting the co-solvent composition is essential for reproducibility.
LogP Determination (Reverse-Phase HPLC Method)
This is a rapid and reliable method for estimating the octanol-water partition coefficient.
Caption: Workflow for LogP determination via RP-HPLC.
Step-by-Step Protocol:
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System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
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Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
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Capacity Factor Calculation: For each standard, calculate the capacity factor, k, using the formula: k = (t_R - t_0) / t_0.
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Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values. This should yield a linear relationship.
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Sample Analysis: Inject the test compound (6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid) under the same chromatographic conditions and determine its retention time and calculate its log k.
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LogP Interpolation: Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log k value.
Authoritative Grounding: This method is widely accepted in the pharmaceutical industry for its high throughput and good correlation with the traditional shake-flask LogP method. The principle is that the retention on a non-polar stationary phase (C18) is proportional to the compound's lipophilicity.
Potential Significance in Drug Discovery
The structural motifs within 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid suggest several avenues for its application in drug discovery:
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Scaffold for Library Synthesis: The quinoline-4-carboxylic acid core is a proven scaffold for developing inhibitors of various enzymes and receptors. The phenyl and bromo substituents provide vectors for chemical modification to explore the structure-activity relationship (SAR).
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Fragment-Based Drug Discovery (FBDD): With a molecular weight under 350 Da, this molecule fits the profile of a large fragment or a small lead compound.[4] The bromine atom is particularly useful in FBDD as it can form halogen bonds with protein targets and serve as a handle for synthetic elaboration to grow the fragment into a more potent lead.
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Potential Biological Activities: Given the known activities of related quinoline derivatives, this compound could be screened for anticancer, anti-inflammatory, antibacterial, or antiviral activities.[1][2][5] The 2-aryl-quinoline-4-carboxylic acid scaffold is known to be a feature of compounds targeting DNA gyrase, for example.[6]
Conclusion
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a compound with significant potential in medicinal chemistry. Based on its structure, it is predicted to be a high-melting-point solid with poor aqueous solubility but good solubility in polar aprotic solvents. Its two acidic protons, with estimated pKa values of ~4-5 and ~9-10, will dictate its charge state at physiological pH. The molecule's lipophilicity, with a predicted LogP in the range of 3.5-4.5, places it in a region of chemical space that is often associated with membrane permeability but may require optimization to balance solubility and permeability for optimal drug-like properties. The provided experimental protocols offer a clear path for the empirical determination of these crucial physicochemical properties, which are indispensable for advancing this or any related compound through the drug discovery pipeline.
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